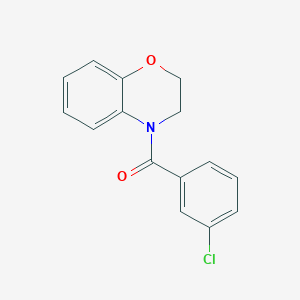

4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine

Description

4-(3-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound characterized by a benzoxazine core fused with a 3-chlorobenzoyl substituent at position 3. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is pharmacologically significant due to its structural versatility, enabling diverse biological activities such as calcium antagonism, antihypertensive effects, and antimicrobial properties .

Synthesis: The compound can be synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane, followed by acylation with 3-chlorobenzoyl chloride, as demonstrated in analogous routes for dichloroacetyl derivatives . Catalytic methods, including asymmetric hydrosilylation, have also been employed to access chiral 3-substituted benzoxazines, though these are more relevant to derivatives with stereogenic centers .

Pharmacological Relevance:

The 3-chlorobenzoyl group enhances lipophilicity and receptor-binding affinity, making this derivative a candidate for cardiovascular and central nervous system therapeutics. Its structural framework aligns with compounds showing dual antithrombotic (thrombin inhibition and GPIIb/IIIa antagonism) and β-adrenergic receptor modulation .

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO2 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

(3-chlorophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |

InChI |

InChI=1S/C15H12ClNO2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2 |

InChI Key |

MVXYPCZHHJYQIK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminophenol in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in THF.

Major Products

Oxidation: Corresponding oxides.

Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

Substitution: Substituted benzoxazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Research indicates that 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation, indicating potential applications in oncology .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activities, contributing to its therapeutic potential in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several pathways, including:

- Condensation Reactions : Utilizing various starting materials to form the benzoxazine ring.

- Transition Metal Catalysis : Employing catalysts to facilitate the formation of the desired structure under mild conditions .

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing environmental impact .

The exploration of derivatives has also revealed compounds with enhanced biological activities. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | Contains additional chlorine substituents | Enhanced antimicrobial activity |

| 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | Methoxy group substitution | Potentially improved solubility |

| 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Bromine substituent | Different reactivity patterns compared to chlorinated analogs |

These derivatives highlight the versatility of the benzoxazine family and suggest pathways for further research into their applications .

Case Studies

Several case studies have documented the applications of this compound in practical settings:

- Antimicrobial Development : A study demonstrated the effectiveness of this compound against resistant bacterial strains. The results indicated a promising alternative for antibiotic development.

- Cancer Research : In vitro studies showed that this compound inhibited the growth of specific cancer cell lines more effectively than traditional chemotherapeutics. This opens avenues for further exploration in drug formulation.

- Green Chemistry Applications : Recent research focused on synthesizing eco-friendly derivatives using bio-based materials. This approach not only enhances performance but also addresses environmental concerns associated with traditional synthetic methods .

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Position 4 Modifications

- 4-Acetyl Derivatives: Substitution with acetyl groups at position 4 yields compounds with potent β-adrenergic activity. For example, 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivatives exhibit 2.1-fold greater β₁-receptor affinity than propranolol .

- 4-Fluorinated Derivatives :

Fluorinated analogs (e.g., 4-fluorobenzoyl) demonstrate dual anticoagulant and antiplatelet activity, achieving thrombin inhibition (IC₅₀: 0.8–2.3 µM) and GPIIb/IIIa antagonism (IC₅₀: 10–50 nM) .

Position 3 Modifications

Position 6/8 Halogenation

- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine :

Bromination at position 6 enhances antimicrobial activity, though specific data are proprietary. Molecular weight: 214.062 g/mol; CAS: 105655-01-4 . - 6,8-Dichloro Derivatives :

Dichloro substitution (CAS: 105679-37-6) improves metabolic stability but may reduce solubility .

Structural Analogues with Divergent Scaffolds

- Imidazoline-Substituted Derivatives: 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazines show antihypertensive activity via α₂-adrenergic receptor agonism, with IC₅₀ values in the nanomolar range .

- Compounds Lacking the Benzoxazine Core :

Analogues like compound 24 (anilide substructure) or 25 (methyl-free derivatives) exhibit reduced bioactivity, underscoring the scaffold’s importance in receptor binding .

Data Table: Key 1,4-Benzoxazine Derivatives and Properties

Research Findings and Trends

Biological Activity

4-(3-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClNO2, with a molecular weight of approximately 273.71 g/mol. Its structure includes a benzoxazine ring fused with a chlorobenzoyl group, which contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of benzoxazines exhibit significant antibacterial effects, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

2. Anticancer Properties

Preliminary studies have indicated that this compound may have anticancer effects. For instance, compounds structurally related to benzoxazines have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation.

3. Neuropharmacological Effects

Research has highlighted the potential of benzoxazine derivatives as serotonin receptor antagonists. Specifically, modifications at the benzoxazine ring can enhance receptor binding affinity and antagonistic activity. This suggests that this compound might interact with serotonin receptors, potentially offering therapeutic benefits in treating neurological disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding: The compound may bind to specific receptors in the body (e.g., serotonin receptors), altering neurotransmitter activity and influencing physiological responses.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the significance of this compound's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | Additional chlorine substituents | Enhanced antimicrobial activity |

| 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | Methoxy group substitution | Potentially improved solubility |

| 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Bromine substituent | Different reactivity patterns compared to chlorinated analogs |

This table illustrates how variations in substituents can affect biological activity and highlights the unique profile of this compound.

Case Studies

Several case studies have explored the pharmacological potential of benzoxazine derivatives:

- Antimicrobial Efficacy: A study evaluated the antibacterial properties of various benzoxazines against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL .

- Anticancer Screening: In vitro assays demonstrated that some benzoxazine derivatives could reduce the viability of cancer cell lines by over 50% at concentrations as low as 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.